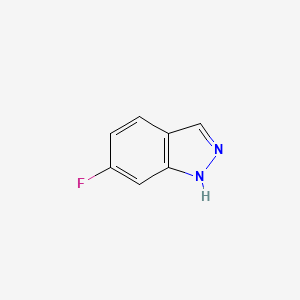

6-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZDEQEVCDMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591223 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-25-4 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-indazole: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of various bioactive molecules. The introduction of a fluorine atom at the 6-position of the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its emerging role as a kinase inhibitor.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized below, providing essential information for its handling, characterization, and application in research and development.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₅FN₂[1] |

| SMILES | C1=CC2=C(C=C1F)NN=C2[1] |

| InChI Key | CFMZDEQEVCDMRN-UHFFFAOYSA-N[1] |

| CAS Number | 348-25-4[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 136.13 g/mol | [1] |

| Melting Point | 126 °C (decomposes) | |

| Boiling Point (Predicted) | 274.9 ± 13.0 °C | |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.21 ± 0.40 | |

| Appearance | Light yellow to yellow solid |

Synthesis of this compound

General Synthetic Approach: Diazotization and Cyclization

A plausible synthetic route involves the diazotization of 4-fluoro-2-methylaniline followed by an intramolecular cyclization. This method is a well-established procedure for the formation of the indazole ring system.

Experimental Protocol (Generalized)

Step 1: Diazotization of 4-fluoro-2-methylaniline

-

Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt in situ.

Step 2: Intramolecular Cyclization

-

The in situ generated diazonium salt is then allowed to warm to room temperature or gently heated.

-

The diazonium group undergoes an intramolecular cyclization reaction with the adjacent methyl group to form the indazole ring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, with the carbon atom attached to the fluorine exhibiting a characteristic coupling constant (¹JCF).

While specific spectral data for this compound is not detailed in the search results, data for similar bromo-fluoro-indazole derivatives can provide a reference for expected chemical shifts and coupling constants.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The molecular ion peak ([M]⁺) should be observed at m/z 136.13.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid), can be employed.[8] The purity is determined by the area percentage of the main peak detected by a UV detector.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[9] The fluorine substitution at the 6-position of the indazole ring has been shown to be advantageous for enhancing the inhibitory activity and cellular potency of these compounds.[10]

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Emerging evidence strongly suggests that this compound and its derivatives are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][7][11][12][13][14][15] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling is implicated in the development and progression of various cancers.

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[13] This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth and survival.[13][16]

Derivatives of this compound have been designed and synthesized to act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-proliferative effect in cancer cells with aberrant FGFR signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)

A common method to assess the inhibitory activity of compounds like this compound against a specific kinase is a biochemical assay.

-

Reagents and Materials: Recombinant human FGFR1 kinase, a suitable peptide substrate, ATP, and the test compound (this compound derivative).

-

Assay Procedure:

-

The kinase, substrate, and test compound are pre-incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA or a fluorescence-based assay format.

-

-

Data Analysis: The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Logical Flow of FGFR Inhibition

Caption: Mechanism of FGFR inhibition by this compound.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable chemical properties and the demonstrated importance of the 6-fluoro substitution for biological activity make it an attractive starting point for the design of novel therapeutic agents. The strong evidence pointing towards its role as an inhibitor of the FGFR signaling pathway highlights its potential for the development of targeted cancer therapies. Further research focusing on the detailed elucidation of its mechanism of action and the development of optimized derivatives will be crucial in realizing the full therapeutic potential of this promising compound.

References

- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

Synthesis of 6-Fluoro-1H-Indazole: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 6-fluoro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines key synthetic pathways from common starting materials, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole ring from appropriately substituted aniline derivatives. The most common methods involve diazotization and subsequent cyclization. Below are two prominent synthetic routes.

Route 1: From 4-Fluoro-2-methylaniline

A prevalent method for the synthesis of substituted indazoles is the diazotization of a substituted o-toluidine, followed by an intramolecular cyclization. In this proposed pathway, 4-fluoro-2-methylaniline serves as a readily available starting material. The synthesis proceeds through an acetylation to protect the amine, followed by a diazotization and cyclization step, and finally deprotection to yield the target molecule.

Route 2: From 3-Fluoro-2-methylaniline via Bromination and Debromination

An alternative route involves the synthesis of a brominated intermediate, which can then be subjected to debromination to yield this compound. This multi-step synthesis starts from 3-fluoro-2-methylaniline and proceeds through bromination, diazotization/cyclization, deprotection, and finally debromination. While longer, this route can be advantageous for controlling regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluoro-2-methylaniline

Step 1: Acetylation of 4-Fluoro-2-methylaniline

-

In a 250 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in ethyl acetate (100 mL).

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (8.16 g, 79.9 mmol) dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Diazotization and Cyclization

-

In a 500 mL three-necked flask, suspend N-(4-fluoro-2-methylphenyl)acetamide (13.3 g, 79.9 mmol) in toluene (200 mL).

-

Add acetic acid (5 mL) and acetic anhydride (10 mL).

-

Heat the mixture to 60°C and slowly add isoamyl nitrite (12.3 g, 105.5 mmol) dropwise over 30 minutes.

-

After the addition, raise the temperature to 110°C and reflux for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product, 1-acetyl-6-fluoro-1H-indazole, can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Step 3: Deprotection to this compound

-

Dissolve the purified 1-acetyl-6-fluoro-1H-indazole (11.5 g, 64.5 mmol) in a mixture of methanol (100 mL) and aqueous ammonia (25%, 20 mL).

-

Heat the mixture to 40°C and stir for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis from 3-Fluoro-2-methylaniline (Proposed)

Step 1: Bromination of 3-Fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline in a suitable solvent like acetonitrile.

-

Cool the solution to between -10°C and 10°C.

-

Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.[1]

-

Quench the reaction with sodium bisulfite.

-

Work-up involves pH adjustment and extraction to yield 4-bromo-3-fluoro-2-methylaniline.[2]

Step 2: Diazotization and Cyclization

-

The resulting 4-bromo-3-fluoro-2-methylaniline is subjected to diazotization and cyclization, similar to Protocol 1, Step 2, to yield the corresponding N-acetylated bromo-fluoro-indazole.[2]

Step 3: Deprotection

-

The acetyl group is removed under basic conditions as described in Protocol 1, Step 3, to give 5-bromo-4-fluoro-1H-indazole.[1]

Step 4: Debromination

-

The bromo-indazole derivative is dissolved in a suitable solvent (e.g., ethanol).

-

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is performed to remove the bromine atom.

-

Filtration of the catalyst and removal of the solvent will yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

| Compound | Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| N-(4-fluoro-2-methylphenyl)acetamide | 4-Fluoro-2-methylaniline | Acetic anhydride, Ethyl acetate | 0°C to RT, 1h | ~84% (estimated) | [3] |

| 1-Acetyl-6-fluoro-1H-indazole | N-(4-fluoro-2-methylphenyl)acetamide | Isoamyl nitrite, Acetic acid, Toluene | 110°C, 2h | ~72% (estimated) | [3] |

| This compound | 1-Acetyl-6-fluoro-1H-indazole | Aq. Ammonia, Methanol | 40°C, 3h | ~70% (estimated) | [3] |

| 4-Bromo-3-fluoro-2-methylaniline | 3-Fluoro-2-methylaniline | N-Bromosuccinimide, Acetonitrile | -10 to 10°C, 1-2h | 86-98% | [2] |

| 5-Bromo-4-fluoro-1H-indazole | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | Sodium hydroxide, Methanol/Water | Room temperature, 12h | 77% | [2] |

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and Key Intermediates.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | PubChem |

| Molecular Weight | 136.13 g/mol | PubChem |

| CAS Number | 348-25-4 | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

Table 2: Physicochemical Properties of this compound. [4]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic workflow for this compound from 4-fluoro-2-methylaniline.

Caption: Proposed synthetic route for this compound via a brominated intermediate.

References

6-fluoro-1H-indazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and discusses its potential biological significance.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Citation(s) |

| CAS Number | 348-25-4 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=C1F)NN=C2 | [1] |

| Physical Description | Solid (typical) | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | |

| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |

Synthetic Methodology: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various chemical strategies. While a specific protocol for this compound is not detailed in the provided search results, a representative method for a structurally related compound, 5-bromo-4-fluoro-1H-indazole, is described. This procedure involves a three-step synthesis starting from 3-fluoro-2-methylaniline, including bromination, ring closure, and deprotection.[2]

A generalized workflow for the synthesis of a halogenated fluoro-indazole derivative is presented below. This process highlights the key stages of synthesis, from starting materials to the final purified product.

Biological Activity and Therapeutic Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Fluorine substitution can often enhance the metabolic stability and binding affinity of drug candidates.[4]

While specific signaling pathways for this compound are not extensively documented, many indazole derivatives are known to function as kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Indazole-containing compounds have been developed as inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[4] The exploration of this compound and its derivatives as specific kinase inhibitors could therefore be a promising avenue for the development of novel therapeutics.

References

- 1. This compound | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-1H-indazole: A Technical Guide to Solubility and Stability for Drug Development Professionals

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount to its successful progression through the development pipeline. This technical guide provides an in-depth overview of the solubility and stability of 6-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and experimental protocols necessary to determine these critical parameters.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in its characterization. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | PubChem[1] |

| Molecular Weight | 136.13 g/mol | PubChem[1] |

| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |

| Melting Point | 126 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 274.9 ± 13.0 °C | ChemicalBook |

| pKa (Predicted) | 13.21 ± 0.40 | ChemicalBook |

| XLogP3 | 2.3 | PubChem[1] |

| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | Sigma-Aldrich, ChemicalBook |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.[2][3]

Experimental Protocols for Solubility Determination

1. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard.[4] It is determined by allowing a surplus of the solid compound to equilibrate with a solvent over an extended period.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, PEG 400).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2][5]

-

Sample Processing: After equilibration, the suspensions are filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve is used to quantify the concentration.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

2. Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds upon rapid precipitation from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[5][6]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[6]

-

Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a specific temperature.[5]

-

Precipitation Detection: The formation of a precipitate is detected. Common methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.[7]

-

Direct UV Assay: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[7]

-

HPLC-UV: Similar to the thermodynamic method, for more precise quantification.

-

Stability Assessment

Evaluating the chemical stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[8][9] Stability testing involves long-term studies under intended storage conditions and accelerated studies at elevated stress conditions.[10] Forced degradation (stress testing) is also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Experimental Protocols for Stability and Forced Degradation Studies

1. Long-Term and Accelerated Stability Studies

These studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][14]

Methodology:

-

Sample Preparation: Store solid this compound in containers that mimic the proposed commercial packaging.

-

Storage Conditions: Place samples in stability chambers under the following conditions:

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and purity/degradation products using a stability-indicating HPLC method.[10]

2. Forced Degradation Studies

These studies expose this compound to stress conditions more severe than those used for accelerated stability testing to identify likely degradation pathways.[12]

Methodology: A solution of this compound (e.g., in a suitable organic solvent/water mixture) is subjected to the following conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[11]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[11]

-

Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[11]

-

Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 60-80°C).[11]

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

Samples from each stress condition are then analyzed by a stability-indicating method, typically HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS), to separate, identify, and characterize the degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides the necessary framework for any research or drug development professional to determine these critical parameters. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as the ICH-guided stability and forced degradation studies, a comprehensive profile of this compound can be established. This information is indispensable for formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this important scaffold.

References

- 1. This compound | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ikev.org [ikev.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Biological Activity of 6-Fluoro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the indazole ring can significantly modulate the physicochemical properties of these molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the biological activities of 6-fluoro-1H-indazole derivatives, with a focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Quantitative Biological Activity Data

The antiproliferative and enzyme inhibitory activities of various this compound derivatives have been evaluated across numerous studies. The following tables summarize key quantitative data to facilitate comparison and guide structure-activity relationship (SAR) studies.

Antiproliferative Activity in Cancer Cell Lines

The this compound scaffold has shown potent activity against a range of human cancer cell lines. Table 1 compiles the half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Cmpd 1 (27a) | 6-fluoro-1H-indazol-3-amine derivative | KG-1 (Leukemia) | 0.0253 | [1] |

| SNU-16 (Gastric) | 0.0774 | [1] | ||

| Cmpd 2 (52) | This compound derivative | - | - | [2] |

| Cmpd 3 (9f) | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | |

| Cmpd 4 | 6-fluoro-1-pyrrolinyl-indazole derivative | - | - | [2] |

| Cmpd 5 | 7-fluoroindazole derivative | - | - | [2] |

Note: Specific structures for all compounds were not publicly available in the cited literature. The activity of compounds 3, 4, and 5 are included for structural context, though they are not all explicitly 6-fluoro derivatives.

Kinase Inhibitory Activity

A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases. The 6-fluoro substitution has been shown to be favorable for targeting specific kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Cmpd 1 (27a) | FGFR1 | < 4.1 | [1] |

| FGFR2 | 2.0 | [1] | |

| Cmpd 2 (52) | ROCK1 | 14.0 | [2] |

Key Biological Mechanisms and Signaling Pathways

This compound derivatives have been implicated in the modulation of several critical signaling pathways involved in cancer progression and immune response.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites like kynurenine. This results in the arrest of T-cell proliferation and the induction of T-cell anergy.[3][4] Certain 6-substituted aminoindazole derivatives have been shown to suppress IDO1 protein expression, suggesting a potential mechanism for their anticancer activity.[5]

Inhibition of Rho-Associated Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction.[6] Aberrant ROCK signaling is implicated in cancer cell migration and metastasis. The presence of a fluorine atom at the C6 position of the indazole scaffold has been shown to significantly enhance ROCK1 inhibitory potency.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sulforhodamine B (SRB) Antiproliferative Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[5][7]

Materials:

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]

-

Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and medium components.[7][8]

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]

-

Drying: Allow the plates to air-dry completely at room temperature.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[10]

Materials:

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70%, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound for the desired duration.

-

Harvest and Wash: Harvest the cells by trypsinization, then wash with PBS by centrifuging at 200-500 x g for 5 minutes.[10][11]

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or at -20°C.[11][12]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[11]

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

In Vitro Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[13]

Materials:

-

Recombinant target kinase (e.g., ROCK1, FGFR1)

-

Kinase-specific substrate

-

Test compound (this compound derivative)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the target kinase and its specific substrate.

-

Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.[13]

-

Enzyme Addition: Add 2 µL of the diluted kinase to each well.[13]

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be near the Km for the kinase.[13]

-

Incubation: Gently shake the plate and incubate at 30°C for 60 minutes.[13]

-

Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[13]

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant biological activity, particularly in the context of oncology. Their ability to potently inhibit key protein kinases like FGFR and ROCK, as well as modulate immunosuppressive pathways such as IDO1, underscores their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and optimize this chemical scaffold for the development of next-generation targeted therapies. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance lead candidates toward clinical development.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corefacilities.iss.it [corefacilities.iss.it]

- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fortislife.com [fortislife.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. zellx.de [zellx.de]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. benchchem.com [benchchem.com]

6-Fluoro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indazole is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 6-position of the indazole core can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, covering its synthesis, key applications, and the biological activities of its derivatives, with a focus on kinase inhibition.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | PubChem |

| Molecular Weight | 136.13 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative. Below is a representative workflow for the synthesis of a halogenated indazole, which can be adapted for this compound.

A detailed experimental protocol for a similar halogenated indazole is provided in the Experimental Protocols section.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, demonstrating its utility in oncology and other therapeutic areas. The indazole core can act as a hinge-binding motif, while the fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers. The this compound moiety has been successfully incorporated into potent FGFR inhibitors. Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to enhance enzymatic activity and cellular potency.[1]

A key signaling pathway downstream of FGFR activation is the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Inhibition of FGFR by this compound-containing compounds can effectively block this signaling cascade.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in tumorigenesis through their role in cell cycle progression and apoptosis. The this compound scaffold has also been utilized in the development of potent pan-Pim kinase inhibitors.

Quantitative Data on this compound Derivatives

The following table summarizes the biological activity of a key this compound derivative as an FGFR inhibitor.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Activity (KG1 cells, IC₅₀, nM) | Cellular Activity (SNU16 cells, IC₅₀, nM) | Reference |

| Compound 27a | FGFR1 | < 4.1 | 25.3 ± 4.6 | 77.4 ± 6.2 | [1] |

| (6-fluoro-N-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine) | FGFR2 | 2.0 ± 0.8 | [1] |

Experimental Protocols

Representative Synthesis of a Halogenated 1H-Indazole Core (4-Bromo-6-fluoro-1H-indazole)

This protocol is adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole and can serve as a general guideline for the preparation of this compound from the appropriate starting materials.[2][3]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine A solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[2] The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 4-Bromo-6-fluoro-1H-indazole The crude intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran (1:1). Raney nickel (suspended in water) is added, and the mixture is cooled to 0 °C. Hydrazine monohydrate is added slowly, and the reaction is stirred at room temperature for several hours.[2] After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford 4-bromo-6-fluoro-1H-indazole.

General Procedure for Suzuki Coupling of a this compound Derivative

This protocol describes a general method for the arylation of a bromo-substituted this compound via a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 6-Fluoro-1H-Indazole Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. The strategic incorporation of a fluorine atom at the 6-position of the indazole ring can substantially enhance biological activity, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the known therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have shown potent inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the quantitative data for notable examples.

| Compound ID/Reference | Target(s) | Assay Type | IC50 / Ki | Cell Line (if applicable) | IC50 (Cell-based) |

| Compound 27a [1] | FGFR1 | Enzymatic | < 4.1 nM | Koeffler Golde-1 (KG1) | 25.3 nM |

| FGFR2 | Enzymatic | 2.0 nM | SNU-16 | 77.4 nM | |

| Axitinib [2] | PLK4 | Kinase Assay | 4.2 nM (Ki) | - | - |

Signaling Pathways

The therapeutic efficacy of this compound compounds often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives can inhibit FGFR, thereby blocking these pro-cancerous signals.

Experimental Protocols

The identification and characterization of this compound compounds as potent inhibitors require robust experimental methodologies.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[3][4][5]

1. Reagents and Materials:

-

Recombinant human kinase (e.g., FGFR1, PLK4)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well microplates

-

Plate reader with luminescence detection capabilities

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction Setup:

-

Add diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the kinase enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to determine the effect of a compound on cell growth by measuring total cellular protein content.[6][7][8]

1. Reagents and Materials:

-

Adherent cancer cell line (e.g., HCT116, A549)

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

Trichloroacetic acid (TCA), cold 50% (w/v) solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) solution

-

Tris base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 510-570 nm

2. Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation:

-

Gently remove the culture medium.

-

Add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

-

Washing and Staining:

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.

This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The provided data and protocols serve as a starting point for researchers to further explore and develop this promising class of molecules into novel therapeutics.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

review of 6-fluoro-1H-indazole in drug discovery

An In-depth Technical Guide to 6-Fluoro-1H-Indazole in Drug Discovery

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous therapeutic agents, including several clinically approved drugs.[2][4][5] Among its many substituted forms, this compound has emerged as a particularly valuable building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position can significantly enhance key pharmaceutical properties, such as metabolic stability, binding affinity, and overall biological activity.[4][6][7]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[8]

Synthesis of this compound Derivatives

The synthesis of the 1H-indazole core can be achieved through various methodologies, often involving the cyclization of substituted phenylhydrazines or related precursors.[5][9] Modern techniques frequently employ metal-catalyzed cross-coupling and C-H amination reactions to construct the heterocyclic system and introduce diverse functionalities.[2]

A general workflow for the synthesis and subsequent evaluation of 1H-indazole derivatives typically begins with commercially available starting materials, proceeds through multi-step synthesis to create a library of analogs, and culminates in biological screening to identify lead compounds.

Experimental Protocol: Synthesis of 4-bromo-6-fluoro-1H-indole

While a specific protocol for the parent this compound is not detailed in the provided results, a representative synthesis for a related derivative, 4-bromo-6-fluoro-1H-indole, illustrates a common synthetic strategy involving cyclization.

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.[10]

Step 1: Formation of Pyrrolidine Derivative

-

Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).[10]

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.[10]

-

Heat the reaction mixture at 100 °C.[10]

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.[10]

Step 2: Reductive Cyclization

-

Mix the residue from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (150 mL).[10]

-

Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.[10]

-

Stir the mixture for 5 hours at room temperature.[10]

-

Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).[10]

-

Combine the filtrates and concentrate to dryness under reduced pressure to afford the final product, 4-bromo-6-fluoro-1H-indole, as a light-colored oil (2.57 g, 37% yield).[10]

Pharmacological Properties and Mechanism of Action

The incorporation of a fluorine atom at the 6-position of the indazole ring is a key design element. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[4][6][7]

Many this compound derivatives function as potent protein kinase inhibitors.[4][6] The 1H-indazole core, particularly when substituted with an amino group at the 3-position, serves as an effective "hinge-binding" motif.[11][12][13] It mimics the adenine core of ATP and forms crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling.[3][11][13]

Targeted Signaling Pathways

Derivatives of this compound have been developed to target multiple kinase signaling pathways implicated in cancer and other diseases.

1. Fibroblast Growth Factor Receptor (FGFR) Pathway: Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[6] this compound derivatives have shown potent inhibitory activity against FGFR kinases, blocking downstream pathways like RAS-MAPK and PI3K-AKT that control cell proliferation, survival, and angiogenesis.[4][6]

2. Pim Kinase Pathway: The Pim family of serine/threonine kinases is frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell cycle progression and apoptosis.[14] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing potent pan-Pim inhibitors.[14][15]

Structure-Activity Relationship (SAR)

The biological activity of 1H-indazole derivatives is highly dependent on the substitution patterns on the bicyclic core.[15] SAR studies have provided critical insights for the rational design of potent and selective inhibitors.

-

Position 3: Often features an amino or amide group that serves as a key hinge-binding element.[12][13] Linking various heterocyclic rings (like pyrazine) at this position can significantly influence potency and selectivity.[4][14]

-

Position 4 & 6: Substitution at these positions can modulate activity. The presence of a fluorine atom at the 6-position has been shown to improve both enzymatic and cellular potency in FGFR inhibitors.[4][6]

-

Position 5: This position is often used to attach larger side chains that can interact with the solvent-exposed region of the kinase ATP pocket, influencing selectivity and pharmacokinetic properties.[4]

-

N1 Position: The N-H group is a critical hydrogen bond donor for hinge binding.[1] While N1-alkylation is possible, it can alter the binding mode and is a common site for metabolic glucuronidation, which can affect drug clearance.[7]

Applications in Drug Discovery

The versatility of the this compound scaffold has led to its exploration in multiple therapeutic areas.

Oncology

Cancer is the primary area of application for indazole-based compounds, largely due to their effectiveness as kinase inhibitors.[4][6][16]

-

FGFR Inhibition: A 1H-indazol-3-amine derivative with fluorine at the 6-position (compound 27a) demonstrated potent inhibition of FGFR1 and FGFR2 with IC50 values of <4.1 nM and 2.0 nM, respectively.[4][6] This compound also showed significant cellular potency against cancer cell lines.[4][6]

-

Pim Kinase Inhibition: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as pan-Pim kinase inhibitors, with compound 59c showing nanomolar potency against Pim1-3 (IC50 = 3–70 nM).[4]

-

FLT3, c-Kit, and PDGFRα Inhibition: The 3-amino-1H-indazole scaffold has been used to develop inhibitors targeting kinases like FLT3, c-Kit, and PDGFRα, which are involved in various leukemias and solid tumors.[13][17]

-

PD-1/PD-L1 Inhibition: Moving beyond kinase inhibition, a 4-phenyl-1H-indazole derivative (Z13) was identified as a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction, with an IC50 of 189.6 nM and a high binding affinity (KD) of 231 nM to human PD-L1.[18] This compound demonstrated significant in vivo antitumor efficacy in a melanoma model.[18]

| Compound/Scaffold | Target | IC50 / KD | Cell Line / Assay Type |

| Compound 27a [4][6] | FGFR1 | < 4.1 nM | Enzymatic Assay |

| FGFR2 | 2.0 nM | Enzymatic Assay | |

| KG-1 (AML) | 25.3 nM | Cellular Assay | |

| SNU-16 (Gastric) | 77.4 nM | Cellular Assay | |

| Compound 59c [4] | Pim-1 | 3 nM | Enzymatic Assay |

| Pim-2 | 70 nM | Enzymatic Assay | |

| Pim-3 | 3 nM | Enzymatic Assay | |

| Compound Z13 [18] | PD-1/PD-L1 Interaction | 189.6 nM | HTRF Binding Assay |

| hPD-L1 Binding | 231 nM (KD) | SPR Assay | |

| Compound 119 [19] | ERK1 | 20 nM | Enzymatic Assay |

| ERK2 | 7 nM | Enzymatic Assay | |

| Compound 109 [19] | EGFR T790M | 5.3 nM | Enzymatic Assay |

| EGFR | 8.3 nM | Enzymatic Assay |

Neurology

Indazole derivatives are also being investigated for the treatment of neurodegenerative disorders.[8][20][21]

-

LRRK2 Inhibition: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease.[21][22] The indazole core has been used to develop selective LRRK2 inhibitors, with the goal of blocking the aberrant kinase activity associated with the disease.[20][21]

-

Neuroprotection: One study explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease.[23] The compound was found to decrease the loss of dopaminergic neurons, increase dopamine concentrations, and reduce the hyperphosphorylation of tau protein, suggesting it may be a potential drug candidate for PD.[23]

Experimental Protocols: Key Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is a general representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC50 of an inhibitor against a specific kinase.

-

Reagent Preparation:

-

Prepare serial dilutions of the this compound test compounds in an appropriate buffer (e.g., DMSO).

-

Prepare the kinase reaction buffer containing the target protein kinase, a biotinylated substrate peptide, and ATP at a concentration near its Km value.

-

Prepare the detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add 2 µL of the serially diluted test compounds.

-

Initiate the kinase reaction by adding 8 µL of the kinase reaction buffer to each well.

-

Incubate the plate at room temperature for 60-120 minutes to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the detection buffer to each well.

-

Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive and negative controls.

-

Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity in cancer cell lines.[24]

-

Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.[24]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[24]

-

Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[24]

Conclusion

This compound has solidified its position as a cornerstone scaffold in contemporary drug discovery. Its favorable physicochemical properties, conferred in part by the strategic fluorine substitution, combined with its proven ability to act as a versatile hinge-binding motif for protein kinases, make it an exceptionally attractive starting point for the development of novel inhibitors.[1][4][8] Its successful application in oncology has yielded potent inhibitors of critical cancer-driving pathways like FGFR, Pim, and PD-1/PD-L1.[4][6][18] Furthermore, its emerging potential in targeting neurological disorders highlights the broad therapeutic reach of this scaffold.[20][23] Future research will likely focus on refining the selectivity of this compound derivatives to minimize off-target effects and exploring novel applications in other disease areas, further cementing its importance in the arsenal of medicinal chemists.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

Spectroscopic and Spectrometric Analysis of 6-Fluoro-1H-Indazole: A Technical Guide

For Immediate Release

Spectroscopic and Spectrometric Data Summary

The structural elucidation of 6-fluoro-1H-indazole can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for these techniques are summarized in the tables below.

NMR Spectroscopy Data

Due to the scarcity of publicly available experimental spectra for this compound, the following NMR data are predicted based on the analysis of the parent compound, 1H-indazole, and known substituent effects of fluorine on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.2 | br s | - | 1H | N1-H |

| ~8.1 | s | - | 1H | H3 |

| ~7.8 | dd | J_HH ≈ 8.8, J_HF ≈ 5.5 | 1H | H4 |

| ~7.5 | dd | J_HH ≈ 8.8, J_HF ≈ 2.4 | 1H | H7 |

| ~7.1 | ddd | J_HH ≈ 8.8, 8.8, J_HF ≈ 2.4 | 1H | H5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹J_CF ≈ 240 Hz) | C6 |

| ~141 | C7a |

| ~135 | C3 |

| ~122 (d, ³J_CF ≈ 10 Hz) | C5 |

| ~121 (d, ³J_CF ≈ 10 Hz) | C7 |

| ~114 (d, ²J_CF ≈ 25 Hz) | C3a |

| ~98 (d, ²J_CF ≈ 25 Hz) | C4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: Carbon chemical shifts and C-F coupling constants are estimates.

Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational frequencies for the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretch |

| 1620-1600 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=C aromatic ring stretch |

| 1250-1200 | Strong | C-F stretch |

| 1150-1100 | Medium | C-N stretch |

| 850-800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS) Data

The predicted mass spectrometry data is based on the molecular formula C₇H₅FN₂.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 136.04 | [M]⁺ (Molecular Ion) |

| 109.03 | [M-HCN]⁺ |

| 82.02 | [M-2HCN]⁺ |

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is a plausible pathway for this class of compounds.

Experimental Protocols

Detailed, generalized methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-